Conformational Stability Reversal: Isopropenylcyclopropane Favors Gauche Over Trans, Unlike Vinylcyclopropane
Ab initio calculations at the 3-21G level reveal that for isopropenylcyclopropane, the gauche conformer is 2.4 kJ/mol more stable than the trans conformer. This is a direct reversal of the conformational preference observed in vinylcyclopropane, where the trans conformer is the more stable species [1]. The rotational barriers are also altered: the gauche-to-trans barrier is 11.9 kJ/mol and the trans-to-gauche barrier is 9.5 kJ/mol, compared to 6.4 and 13.3 kJ/mol, respectively, for vinylcyclopropane [1]. This reversal is attributed to reduced steric hindrance in the gauche conformer due to the methyl group on the isopropenyl substituent.
| Evidence Dimension | Most stable conformer and conformational energy ordering |
|---|---|
| Target Compound Data | Gauche conformer is more stable than trans by 2.4 kJ/mol |
| Comparator Or Baseline | Vinylcyclopropane (CAS 693-86-7): Trans conformer is more stable than gauche |
| Quantified Difference | Complete reversal of stability ordering (gauche preferred vs. trans preferred) |
| Conditions | 3-21G level ab initio calculation for the potential energy curve for rotation about the CC bond connecting the ring and the alkenyl group |
Why This Matters
Conformational preference directly dictates the stereochemical outcome of reactions (cycloadditions, hydroboration, electrophilic additions) and influences the preferred geometry in drug-like scaffolds; selecting the wrong analog would lead to mispredicted diastereoselectivity.
- [1] De Maré, G. R.; et al. 'Ab initio study of conformational behaviour of isopropenylcyclopropane.' J. Mol. Struct. (Theochem), 1987, 149, 67-73. View Source
